molecular formula C22H28N4O2 B607853 2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide CAS No. 1616391-87-7

2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide

Cat. No. B607853
M. Wt: 380.492
InChI Key: TWKYXZSXXXKKJU-FQEVSTJZSA-N
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Description

GSK591 is a chemical probe for protein arginine methyltransferase 5 (PRMT5) that potently inhibits the PRMT5/MEP50 complex from methylating histone H4 (IC50 = 11 nM) in vitro. GSK591 is selective for PRMT5 (up to 50 µM) relative to a panel of other methyltransferases. In Z-138 cells, GSK591 inhibits the symmetric arginine methylation of SmD3 with an EC50 value of 56 nM. For more information on GSK591 please visit the Structural Genomics Consortium (SGC). The negative control, SGC2096, for GSK591 is also available exclusively through the SGC. You can submit a request to receive the negative control here.

Scientific Research Applications

Antipsychotic Agent Potential

A study by Norman et al. (1996) explored heterocyclic carboxamides, similar to the compound , for their potential as antipsychotic agents. The compounds showed promising in vivo activity and were noted for their lower risk of extrapyramidal side effects, a common issue with many antipsychotics.

Synthesis Methods

Huang et al. (2016) Huang et al. (2016) described a method involving the Hofmann rearrangement and ring expansion for synthesizing derivatives of this compound. This innovative approach offers potential for creating novel variations of the compound with different biological activities.

Antihelminthic and Insecticidal Activity

Surikova et al. (2017) Surikova et al. (2017) studied similar compounds for their antihelminthic and insecticidal properties. The study found that amides with a cyclic amine fragment showed greater activity than some conventional treatments, highlighting potential applications in agriculture and public health.

Antimicrobial Activity

A study by Paronikyan et al. (2018) Paronikyan et al. (2018) investigated the antimicrobial properties of similar compounds. This suggests potential applications for the compound as a basis for developing new antimicrobial agents.

Non-Linear Optical (NLO) Properties

Research by Jayarajan et al. (2019) Jayarajan et al. (2019) delved into the synthesis and properties of related compounds, exploring their non-linear optical (NLO) properties and molecular docking. This implies potential applications in the field of optics and molecular engineering.

Tautomeric Equilibria in Chemical Structures

Gawinecki et al. (2006) Gawinecki et al. (2006) investigated the tautomeric equilibria in chemical structures similar to the compound . Understanding these equilibria is crucial for predicting the behavior of these compounds in various environments and could guide their application in chemical synthesis.

Crystal Structure Analysis

Naghiyev et al. (2020) Naghiyev et al. (2020) conducted crystal structure and Hirshfeld surface analysis of related compounds, providing insight into their molecular configurations. This is vital for designing drugs and understanding their interactions at the molecular level.

Allosteric Modulation of Dopamine D2 Receptor

Mistry et al. (2015) Mistry et al. (2015) explored a compound structurally related to the one as a negative allosteric modulator of the dopamine D2 receptor. This suggests potential applications in neurological research and treatment.

properties

IUPAC Name

2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKYXZSXXXKKJU-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide
Reactant of Route 2
2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide
Reactant of Route 3
Reactant of Route 3
2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide
Reactant of Route 4
Reactant of Route 4
2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide
Reactant of Route 5
Reactant of Route 5
2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide
Reactant of Route 6
Reactant of Route 6
2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide

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